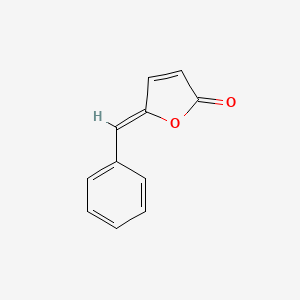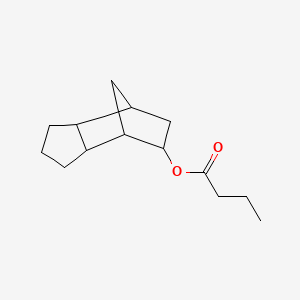
Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of Tris(2-chloro-1-methylethyl) phosphate follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The final product is purified through distillation or crystallization to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pressure.
Major Products
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential toxicological effects and safety in medical applications.
Industry: Widely used in the production of flexible polyurethane foams, textiles, and coatings to improve fire safety.
Mechanism of Action
The mechanism by which Tris(2-chloro-1-methylethyl) phosphate exerts its flame retardant effects involves the release of phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer and inhibiting the release of flammable gases. The molecular targets include the polymer matrix and the flame front, where the compound acts to disrupt the combustion cycle.
Comparison with Similar Compounds
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficiency and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices.
Properties
CAS No. |
93982-48-0 |
|---|---|
Molecular Formula |
C6H14N8O6S |
Molecular Weight |
326.29 g/mol |
IUPAC Name |
3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid |
InChI |
InChI=1S/2C3H6N4O.H2O4S/c2*4-1-2(5)6-7-3(1)8;1-5(2,3)4/h2*1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4) |
InChI Key |
AVMKZRXMTPIYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NNC1=O)N)N.C1(C(=NNC1=O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















